4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine
Description
4,4-Diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine is a structurally complex thiazole derivative. Its core structure comprises a 4,5-dihydro-1,3-thiazol-2-amine ring substituted with diethyl and methylidene groups at positions 4 and 5, respectively. The N-aryl group at position 2 features a 4-[(trifluoromethyl)sulfanyl]phenyl moiety, introducing significant steric bulk and electron-withdrawing characteristics due to the trifluoromethylsulfanyl (-SCF₃) group. This compound’s unique substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity compared to simpler thiazole derivatives .
Properties
IUPAC Name |
4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2S2/c1-4-14(5-2)10(3)21-13(20-14)19-11-6-8-12(9-7-11)22-15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHYRIQCWTKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=C)SC(=N1)NC2=CC=C(C=C2)SC(F)(F)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like column chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Pesticidal Utility
One of the prominent applications of this compound is its utility as a pesticide. Research indicates that thiazole derivatives exhibit significant activity against various pests including arthropods, molluscs, and nematodes. The compound has been identified in studies focusing on the design of new pesticides that can effectively manage pest populations while minimizing environmental impact.
- Mechanism of Action : The thiazole ring structure is known to interfere with the biological processes of pests, potentially affecting their growth and reproduction. This makes it an important candidate for developing novel pest control agents.
- Case Study : A patent (JP2018516241A) outlines the synthesis and efficacy of such compounds against specific pests, demonstrating their potential for agricultural applications .
Anticancer Activity
Recent studies have also explored the anticancer properties of thiazole derivatives, including this specific compound. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines.
- Experimental Findings : In vitro studies have demonstrated that certain thiazole derivatives exhibit significant cytotoxicity against cancer cells, suggesting a promising avenue for drug development. For instance, related compounds have shown percent growth inhibitions ranging from moderate to high against different cancer cell lines, indicating their potential as therapeutic agents .
- Mechanism : The proposed mechanisms include the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Data Tables
| Application Area | Compound Type | Target Organisms/Cells | Efficacy Level |
|---|---|---|---|
| Pesticides | Thiazole Derivative | Arthropods, Molluscs, Nematodes | High (specific pests) |
| Anticancer Agents | Thiazole Derivative | Various Cancer Cell Lines | Moderate to High |
Mechanism of Action
The mechanism of action of 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally analogous thiazole and triazole derivatives from the literature:
Key Observations :
- Steric Effects : The diethyl and methylidene substituents in the target compound introduce greater steric hindrance compared to simpler analogs like 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine, which may affect molecular packing or interaction with biological targets .
Physicochemical and Structural Properties
- Planarity and Hydrogen Bonding : Analogous compounds like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit planar molecular geometries stabilized by intramolecular C–H···N hydrogen bonds . The target compound’s methylidene group may disrupt planarity, altering crystallization behavior.
- Tautomerism : Thione-thiol tautomerism is observed in triazole derivatives (e.g., 1,2,4-triazole-3-thiones) . However, the target compound’s methylidene group likely prevents such tautomerism, favoring a single tautomeric form.
Biological Activity
The compound 4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine is a novel chemical entity with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of thiazole derivatives characterized by a unique trifluoromethyl sulfanyl substitution. The molecular formula is with a molecular weight of approximately 350.4 g/mol. The structural formula can be represented as follows:
Research indicates that compounds with similar structural features often interact with various biological targets. Specifically, the thiazole moiety is known for its ability to inhibit certain enzymes and receptors. Preliminary studies suggest that this compound may act as an antagonist or inverse agonist of the Cannabinoid-1 (CB1) receptor, which plays a significant role in modulating neurotransmitter release and has implications in pain management and metabolic regulation .
Anticancer Properties
Recent studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated an IC50 value in the low micromolar range against human breast and renal cancer cells .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various thiazole derivatives. The compound was tested against a panel of human tumor cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 10 |
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of thiazole derivatives against Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 15 µM, indicating moderate activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
